molecular formula C12H20N4 B2649531 2-(4-Isopropylpiperazin-1-yl)-4-methylpyrimidine CAS No. 2034554-40-8

2-(4-Isopropylpiperazin-1-yl)-4-methylpyrimidine

Cat. No.: B2649531
CAS No.: 2034554-40-8
M. Wt: 220.32
InChI Key: OZTGSGQZDVPDOI-UHFFFAOYSA-N
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Description

2-(4-Isopropylpiperazin-1-yl)-4-methylpyrimidine is a pyrimidine derivative featuring a piperazine ring substituted with an isopropyl group at the 4-position and a methyl group at the 4-position of the pyrimidine core. The isopropyl substituent on the piperazine ring contributes to steric bulk and lipophilicity, which may influence receptor binding and metabolic stability compared to simpler alkyl or aryl derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-2-(4-propan-2-ylpiperazin-1-yl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4/c1-10(2)15-6-8-16(9-7-15)12-13-5-4-11(3)14-12/h4-5,10H,6-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZTGSGQZDVPDOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CCN(CC2)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isopropylpiperazin-1-yl)-4-methylpyrimidine typically involves the reaction of 4-methylpyrimidine with 4-isopropylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and solvent composition, ensures high yield and purity of the final product. Purification steps, such as crystallization or chromatography, are employed to isolate the compound from any impurities.

Chemical Reactions Analysis

Types of Reactions

2-(4-Isopropylpiperazin-1-yl)-4-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine moiety can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles, such as amines, thiols, and halides, under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

2-(4-Isopropylpiperazin-1-yl)-4-methylpyrimidine has been investigated for its potential as a therapeutic agent in various diseases due to its ability to interact with specific biological targets. Notable applications include:

  • Antimicrobial Activity : The compound has shown promise in inhibiting bacterial growth, making it a candidate for developing new antibiotics.
  • Antiviral Properties : Research indicates potential efficacy against viral infections, suggesting its role in antiviral drug development.
  • Anticancer Activity : Preliminary studies have demonstrated that this compound may inhibit the proliferation of cancer cells, providing a basis for further exploration in oncology.

The biological activities of this compound are linked to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may modulate the activity of specific enzymes, leading to therapeutic effects in diseases like cancer and neurological disorders.
  • Neuroprotective Effects : Its ability to cross the blood-brain barrier opens avenues for treating neurodegenerative diseases such as Parkinson's disease.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

Case Study 1: Anticancer Activity

A study demonstrated that derivatives of pyrimidine compounds, including this compound, exhibited significant anti-proliferative effects on various cancer cell lines, suggesting their utility in cancer therapeutics .

Case Study 2: Neuroprotective Effects

Research exploring the neuroprotective properties of similar compounds indicated that modifications to the piperazine ring could enhance protective effects against neuronal cell death, offering insights into treatment strategies for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 2-(4-Isopropylpiperazin-1-yl)-4-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared below with analogs sharing pyrimidine or piperazine-based scaffolds, as documented in recent patents and synthetic studies.

Compound Name Core Structure Substituents Molecular Weight (g/mol) Calculated logP Reported Activity
2-(4-Isopropylpiperazin-1-yl)-4-methylpyrimidine Pyrimidine 4-Methylpyrimidine; 4-isopropylpiperazine ~263.37 ~2.1 Hypothesized kinase modulation
7-(4-Methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Pyridopyrimidinone 7-(4-Methylpiperazinyl); pyridopyrimidinone backbone ~316.38 ~1.8 Anticancer (kinase inhibition)
6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-thieno[3,2-d]pyrimidine Thienopyrimidine Methanesulfonyl-piperazine; morpholinyl substituent ~494.19 ~2.5 Antiproliferative (e.g., EGFR inhibition)
2-(3,4-Dimethoxyphenyl)-4H-pyrazino[1,2-a]pyrimidin-4-one Pyrazinopyrimidinone Aryl (3,4-dimethoxyphenyl); pyrazinopyrimidinone ~325.34 ~2.3 CNS activity (e.g., serotonin receptor binding)

Key Observations:

Methanesulfonyl-piperazine derivatives (e.g., ) exhibit higher logP (~2.5) due to the sulfonyl group’s polar yet bulky nature, balancing solubility and target engagement.

Bioactivity Trends: Piperazine-containing pyrimidines (e.g., 7-(4-methylpiperazinyl)pyridopyrimidinone ) are frequently associated with kinase inhibition, whereas aryl-substituted analogs (e.g., 3,4-dimethoxyphenyl derivatives) show CNS receptor affinity. The thienopyrimidine scaffold in demonstrates enhanced antiproliferative activity, likely due to sulfur’s electron-withdrawing effects stabilizing receptor interactions.

Synthetic Flexibility: The target compound’s piperazine-pyrimidine scaffold allows modular substitution, as seen in ’s diverse derivatives (e.g., hydroxyethyl, dimethylaminomethyl groups). These modifications tailor pharmacokinetics without altering the core pharmacophore .

Research Findings and Mechanistic Insights

  • Metabolic Stability : Piperazines with branched alkyl chains (e.g., isopropyl) show slower CYP450-mediated oxidation than ethyl or methyl analogs, as demonstrated in related triazolopyrimidines .

Biological Activity

2-(4-Isopropylpiperazin-1-yl)-4-methylpyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by the presence of a piperazine ring, which is known for its role in enhancing pharmacological properties. The biological activity of this compound has been explored in various studies, focusing on its interactions with biological macromolecules and its therapeutic potential.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biochemical effects. For instance, studies suggest that the compound may function as an inhibitor or modulator of certain pathways involved in disease processes, although detailed molecular mechanisms require further elucidation.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits a range of biological activities:

  • Antitumor Activity : Preliminary studies have shown that this compound may possess antitumor properties, potentially inhibiting the growth of cancer cells. For example, it has been evaluated against various cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutics .
  • Neuroprotective Effects : The compound has also been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. It appears to protect neuronal cells from apoptosis induced by toxic agents, suggesting potential applications in treating conditions like Parkinson's disease .

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Anticancer Activity in MCF-7 Cells : In one study, the compound was tested on MCF-7 breast cancer cells, where it exhibited an IC50 value significantly lower than that of standard treatments like 5-Fluorouracil. This suggests a promising role in cancer therapy .
  • Neuroprotection in Dopaminergic Neurons : Another study investigated its effects on cultured dopaminergic neurons, revealing that this compound could mitigate cell death induced by neurotoxins, thus supporting its potential use in neurodegenerative disorders .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds was conducted:

Compound NameBiological ActivityIC50 (µM)Notes
This compoundAntitumor, Neuroprotective<10 (MCF-7)Promising therapeutic candidate
N-Methyl-3-piperidin-3-ylpyrazoleAnticancer20 (various)Less potent than the target compound
Prottremin DerivativeAntiparkinsonian15Similar neuroprotective properties

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